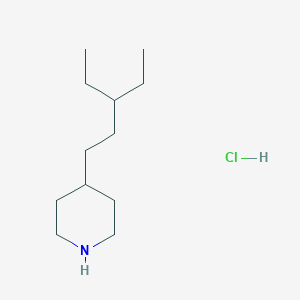

4-(3-Ethylpentyl)piperidine hydrochloride

Description

Structural Relationship to Piperidine Alkaloid Derivatives

Piperidine alkaloids, such as piperine (from black pepper) and solenopsin (from fire ant venom), share the piperidine core but differ in substitution patterns. For example:

- Piperine contains a piperidine ring fused to a benzodioxole group via an amide linkage.

- 4-(3-Ethylpentyl)piperidine replaces the complex aromatic systems of natural alkaloids with a simple aliphatic side chain, prioritizing hydrophobicity over hydrogen-bonding capacity.

This structural simplification aligns with synthetic piperidine derivatives used in pharmaceuticals and agrochemicals, where alkylation enhances lipid solubility for improved membrane permeability. The hydrochloride salt further increases stability and aqueous solubility compared to the free base, a common modification in drug development.

Comparative Analysis of Substituted Piperidine Naming Conventions

Substituted piperidines are named based on:

- Position of substitution (e.g., 3-ethyl vs. 4-ethyl).

- Chain length and branching (e.g., pentyl vs. 3-ethylpentyl).

- Salt forms (e.g., hydrochloride vs. free base).

For comparison:

The 3-ethylpentyl group in 4-(3-Ethylpentyl)piperidine introduces greater steric bulk compared to simpler ethyl or propyl substituents, impacting both physicochemical properties and synthetic accessibility. Naming conventions rigorously prioritize locants to minimize numerical indices, as per IUPAC Rule A-2.1. For instance, the "3-ethylpentyl" designation specifies ethyl branching at the third carbon of the pentyl chain, avoiding ambiguous terms like "iso" or "neo".

Properties

IUPAC Name |

4-(3-ethylpentyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N.ClH/c1-3-11(4-2)5-6-12-7-9-13-10-8-12;/h11-13H,3-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZXHIHJFTLOLIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CCC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

4-(3-Ethylpentyl)piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and inflammation. Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation. In in vitro and in vivo studies, long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and adverse effects. For instance, high doses of this compound have been associated with respiratory paralysis and multiple organ dysfunction in animal models. These findings highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key metabolic pathways involves its interaction with cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites. These metabolites can further participate in different biochemical reactions, influencing metabolic flux and the levels of specific metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, facilitating its distribution to different cellular compartments. Additionally, binding proteins can influence the localization and accumulation of this compound within specific tissues, affecting its overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical effects.

Biological Activity

4-(3-Ethylpentyl)piperidine hydrochloride, identified by its CAS number 1864057-28-2, is a compound belonging to the piperidine class, which is notable for its diverse biological activities. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₂₆ClN, with a molecular weight of approximately 219.79 g/mol. It features a piperidine ring with a 3-ethylpentyl substituent at the fourth position. This unique structure influences its reactivity and interaction with biological systems, particularly as it relates to pharmacological profiles.

Potential Mechanisms Include:

- Dopamine Receptor Interaction : Compounds similar to this compound have been studied for their binding affinity to dopamine transporters (DAT) and serotonin receptors, indicating potential psychoactive effects .

- Antidepressant Activity : Research on related piperidine derivatives has demonstrated antidepressant-like effects in animal models, suggesting that this compound may also exhibit similar properties .

Case Studies and Experimental Data

Several studies have explored the biological activity of piperidine derivatives, providing insights that can be extrapolated to this compound.

- Antidepressant Effects : In studies involving mouse models, piperidine derivatives were shown to counteract hypothermia induced by reserpine, indicating potential antidepressant activity. The percentage inhibition of hypothermia was calculated across different doses, demonstrating dose-dependent effects .

- Binding Affinity Studies : A study on substituted piperazine derivatives revealed their binding affinities at dopamine and serotonin transporter systems, which could suggest similar interactions for this compound .

- Analgesic Properties : Some related compounds have exhibited analgesic effects in pain models, suggesting that this compound might also possess pain-relieving properties through similar mechanisms .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds can be beneficial:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 3-(3-Ethylpentyl)piperidine hydrochloride | 1824049-84-4 | Similar structure; different substitution pattern |

| 2-(3-Ethylpentyl)piperidine hydrochloride | 1249348-56-8 | Different position of ethylpentyl group; potential variations in biological activity |

| 4-(3-Ethylphenyl)piperidine hydrochloride | 2256060-53-2 | Substituted phenyl group instead of alkyl; may exhibit different pharmacological properties |

This table illustrates how variations in substitution patterns can influence biological activity, emphasizing the importance of structural analysis in drug design.

Scientific Research Applications

Medicinal Chemistry Applications

-

Pharmacological Research :

- Piperidine derivatives are often studied for their pharmacological properties, including their potential as analgesics, anti-epileptics, and treatments for neurological disorders. The unique structure of 4-(3-Ethylpentyl)piperidine hydrochloride suggests it may interact with various biological targets, making it a candidate for drug development focused on treating conditions such as epilepsy and other neurological diseases .

- Synthesis of Pharmaceutical Intermediates :

-

Potential Antimicrobial Activity :

- Preliminary studies indicate that piperidine derivatives, including this compound, may possess antimicrobial properties. This opens avenues for research into its use as a potential antimicrobial agent.

Research into the biological activities of piperidine derivatives has identified several key areas:

- Neurological Effects : Studies have indicated that compounds similar to this compound may influence neurotransmitter systems, particularly those related to serotonin and dopamine pathways. This suggests potential applications in treating mood disorders or neurodegenerative diseases .

- Anticancer Research : Given the structural similarities with other compounds known for anticancer activity, there is potential for exploring the efficacy of this compound in cancer treatment protocols .

Industrial Applications

- Chemical Synthesis :

- Material Science :

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

*Estimated based on analogous structures.

Key Observations:

- Lipophilicity: The 3-ethylpentyl group in the target compound confers greater lipophilicity compared to methoxy or chlorophenoxy substituents, suggesting enhanced blood-brain barrier penetration .

- Polarity : Compounds with methoxy or ester groups (e.g., 4-(3-Methoxyphenyl)piperidine HCl) exhibit higher polarity, improving aqueous solubility but reducing membrane permeability .

- Halogen Effects: Chlorine atoms in analogs like 4-[(4-Chloro-3-ethylphenoxy)methyl]piperidine HCl may increase biological activity but raise toxicity concerns .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 4-(3-Ethylpentyl)piperidine hydrochloride, and how can reaction parameters be optimized?

- Methodological Answer : Synthesis typically involves alkylation of piperidine with 3-ethylpentyl halides under basic conditions. Optimization can employ factorial design (e.g., varying temperature, solvent polarity, and stoichiometry) to identify critical parameters . Computational reaction path searches, such as quantum chemical calculations, can predict intermediates and transition states to refine conditions . For purification, recrystallization in ethanol or diethyl ether is advised, followed by chloride confirmation via titration .

Q. What analytical techniques are most reliable for assessing the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Non-aqueous titration with 0.1N alcoholic sodium hydroxide (endpoint: potentiometric or indicator-based) .

- Structural Confirmation : IR spectroscopy (peaks at ~2450 cm⁻¹ for HCl salt) and ¹H/¹³C NMR (distinct piperidine ring protons and ethylpentyl chain signals) .

- Impurity Profiling : HPLC with UV detection (C18 column, acetonitrile/water mobile phase) to resolve byproducts like unreacted alkyl halides .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

- Storage : Airtight containers at -20°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers investigate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Prepare buffered solutions (pH 1–13) and monitor degradation via HPLC over 24–72 hours. Acidic conditions may protonate the piperidine ring, altering solubility .

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., >150°C) .

Q. What strategies resolve discrepancies in spectroscopic data during characterization?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR/IR data with computational predictions (DFT calculations for expected vibrational modes or chemical shifts) .

- Dynamic Effects : Consider conformational flexibility (e.g., chair-flip in piperidine ring) using variable-temperature NMR .

- Impurity Interference : Use preparative TLC to isolate minor components and analyze separately .

Q. How can the compound’s reactivity be leveraged to design derivatives with enhanced biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify the ethylpentyl chain (e.g., branching, fluorination) and assess binding affinity via receptor assays .

- Click Chemistry : Introduce azide/alkyne groups for targeted functionalization .

- In Silico Screening : Docking studies (AutoDock Vina) to prioritize synthetic targets .

Q. What experimental designs optimize catalytic efficiency in large-scale synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use a central composite design to evaluate catalyst type (e.g., Pd/C vs. Raney Ni), solvent polarity, and agitation speed .

- Kinetic Profiling : In-line FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters in real-time .

- Green Chemistry : Substitute toluene with cyclopentyl methyl ether (CPME) to reduce environmental impact .

Data Analysis and Contradiction Management

Q. How should researchers address inconsistent biological activity data across assay platforms?

- Methodological Answer :

- Assay Validation : Cross-check with orthogonal methods (e.g., cell-based vs. enzymatic assays) .

- Solubility Effects : Pre-dissolve the compound in DMSO at ≤0.1% v/v to avoid solvent interference .

- Metabolite Screening : LC-MS/MS to detect in situ degradation products that may alter activity .

Q. What statistical approaches are suitable for analyzing dose-response relationships in pharmacological studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.